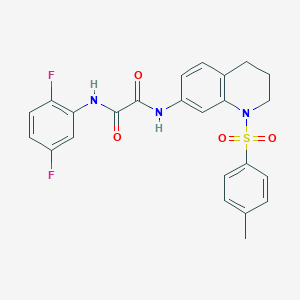

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(2,5-Difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold linked to a 2,5-difluorophenyl group and a 1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl moiety. Such structural features are critical in modulating receptor binding affinity, solubility, and pharmacokinetic profiles.

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2N3O4S/c1-15-4-9-19(10-5-15)34(32,33)29-12-2-3-16-6-8-18(14-22(16)29)27-23(30)24(31)28-21-13-17(25)7-11-20(21)26/h4-11,13-14H,2-3,12H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZISWBKURUQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, with the CAS number 898448-17-4 and a molecular weight of 485.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, and biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHFNOS. The structural features include a difluorophenyl moiety and a tosylated tetrahydroquinoline unit. The presence of fluorine atoms may enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 485.5 g/mol |

| CAS Number | 898448-17-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the oxalamide linkage through the reaction between appropriate amines and oxalic acid derivatives under controlled conditions. However, specific reaction conditions such as temperature and solvents are often not detailed in the available literature.

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes or receptors. The compound's structure suggests potential activity against certain pathways involved in disease mechanisms.

Case Studies

Research has indicated that derivatives of tetrahydroquinoline exhibit promising results in preclinical models for neurological disorders due to their ability to modulate neurotransmitter systems. For instance:

- A study demonstrated that tetrahydroquinoline derivatives could act as ligands for neuronal nicotinic receptors, potentially influencing cognitive functions (Li et al., 2010).

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The compound’s structural and functional attributes can be contextualized against other oxalamide derivatives, particularly those identified as umami agonists. Below is a detailed analysis:

Structural Analogues and Their Properties

A key comparator is N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4), a prototypical oxalamide umami agonist . The table below highlights critical differences:

| Property | Target Compound | S336 |

|---|---|---|

| Substituents | - N1: 2,5-Difluorophenyl - N2: 1-Tosyl-tetrahydroquinolin-7-yl |

- N1: 2,4-Dimethoxybenzyl - N2: 2-(Pyridin-2-yl)ethyl |

| Molecular Weight | ~500–550 g/mol (estimated) | ~423.5 g/mol (reported) |

| Electron Effects | Electron-withdrawing fluorine atoms enhance polarity and H-bonding potential | Methoxy groups (electron-donating) increase electron density on benzene |

| Lipophilicity (LogP) | Higher logP due to fluorophenyl and tosyl groups (predicted) | Moderate logP; pyridinyl group introduces partial hydrophilicity |

| Receptor Binding | Fluorine may strengthen TAS1R1/TAS1R3 binding via polar interactions | Dimethoxybenzyl and pyridinyl groups optimize hydrophobic interactions |

| Metabolic Stability | Tosyl group may reduce CYP450-mediated oxidation | Pyridinyl moiety susceptible to metabolic modification |

Functional and Pharmacological Differences

- Potency: S336 exhibits potent umami-enhancing activity (EC50 in low micromolar range) . The target compound’s fluorinated aromatic system could improve binding affinity, but steric hindrance from the tetrahydroquinolin-tosyl group might offset gains.

- Solubility : The tosyl group in the target compound likely reduces aqueous solubility compared to S336’s pyridinyl-ethyl chain, which may enhance bioavailability in lipid-rich environments.

- Synthetic Accessibility: S336’s simpler substituents (methoxybenzyl, pyridinyl) facilitate synthesis, whereas the target compound’s tetrahydroquinolin-tosyl moiety requires multi-step functionalization.

Broader Context of Oxalamide Derivatives

Oxalamides are a versatile scaffold for modulating taste receptors and other biological targets. Key trends include:

- Fluorination : Fluorine substitution (as in the target compound) is a common strategy to enhance metabolic stability and binding specificity.

- Heterocyclic Modifications: Pyridinyl (S336) and tetrahydroquinolin groups influence conformational flexibility and receptor selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.